2,2'-Bipyridine-3,3'-dicarboxylic acid

Catalog No.
S585292
CAS No.
4433-01-6
M.F
C12H8N2O4
M. Wt
244.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Bipyridine-3,3'-dicarboxylic acid

CAS Number

4433-01-6

Product Name

2,2'-Bipyridine-3,3'-dicarboxylic acid

IUPAC Name

2-(3-carboxypyridin-2-yl)pyridine-3-carboxylic acid

Molecular Formula

C12H8N2O4

Molecular Weight

244.2 g/mol

InChI

InChI=1S/C12H8N2O4/c15-11(16)7-3-1-5-13-9(7)10-8(12(17)18)4-2-6-14-10/h1-6H,(H,15,16)(H,17,18)

InChI Key

KNVZVRWMLMPTTJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)C2=C(C=CC=N2)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=CC=N2)C(=O)O)C(=O)O

Coordination Chemistry

2,2'-Bipy-3,3'-dicarboxylic acid acts as a chelating ligand, meaning it can bind to metal ions through multiple sites. This property makes it valuable in coordination chemistry, where scientists study the formation, structure, and properties of coordination complexes. Research has shown its ability to form complexes with various metal ions, including lanthanides and copper, with potential applications in catalysis, magnetism, and luminescence [, ].

Organic Synthesis

The presence of carboxylic acid groups in 2,2'-Bipy-3,3'-dicarboxylic acid allows for its participation in various organic synthesis reactions. Researchers have explored its use as a building block for the synthesis of complex organic molecules and functional materials [].

Other Potential Applications

Research is ongoing to explore 2,2'-Bipy-3,3'-dicarboxylic acid's potential applications in other fields, such as:

  • Sensor development: Due to its ability to interact with specific molecules, it could be used in developing sensors for environmental monitoring or medical diagnostics.
  • Material science: Its unique properties might be beneficial for designing new materials with desired properties, such as conductivity or porosity.

2,2'-Bipyridine-3,3'-dicarboxylic acid is an organic compound with the molecular formula C₁₂H₈N₂O₄. This compound features a bipyridine core, characterized by two pyridine rings connected at the 2 and 2' positions, with carboxylic acid groups (-COOH) attached at the 3 and 3' positions. The presence of these functional groups allows for versatile interactions in

BPDA's primary mechanism of action is through metal complexation. By chelating metal ions, BPDA can influence their reactivity and behavior. This ability finds applications in various fields, such as:

  • Catalysis: BPDA-metal complexes can act as catalysts, accelerating chemical reactions by providing a specific environment for reactants to interact.
  • Luminescence: Certain BPDA-metal complexes exhibit luminescent properties, emitting light upon excitation. This property has potential applications in sensors and optoelectronic devices.
  • Material Science: BPDA-metal complexes can be used as building blocks for the development of functional materials with tailored properties like conductivity or magnetism.
Due to its reactive carboxylic acid groups. It can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Reacting with amines to produce amides.
  • Metal Complexation: Forming coordination complexes with metal ions such as copper and lanthanides through its nitrogen atoms and carboxylate groups.

An example of a metal complexation reaction is:

Mn++xBPDAn[MBPDAx]nxM^{n+}+x\text{BPDA}^{n−}\rightarrow [M\text{BPDA}_x]^{n−x}

where MM represents a metal ion and xx indicates the number of ligand molecules coordinated.

Research indicates that 2,2'-Bipyridine-3,3'-dicarboxylic acid exhibits biological activity primarily through its metal complexes. For instance, gold(III) complexes formed with this ligand have shown anticancer properties by inducing apoptosis in cancer cells . The ability of this compound to chelate metal ions enhances the reactivity and selectivity of the resultant complexes, making them potential candidates for therapeutic applications.

The synthesis of 2,2'-Bipyridine-3,3'-dicarboxylic acid can be achieved through several methods:

  • Direct Synthesis: Involves the reaction of pyridine derivatives with appropriate carboxylic acids under controlled conditions.
  • Functional Group Modification: Starting from commercially available bipyridine compounds, carboxylic acid groups can be introduced via electrophilic substitution reactions.
  • Carbohydrate Derivatives: Recent studies have explored synthesizing carbohydrate esters and amides of this compound, showcasing its versatility in organic synthesis .

2,2'-Bipyridine-3,3'-dicarboxylic acid has various applications across different fields:

  • Coordination Chemistry: Used as a chelating agent in the formation of metal complexes for catalysis.
  • Material Science: Its complexes are investigated for applications in luminescence and magnetism.
  • Organic Synthesis: Acts as a building block for synthesizing complex organic molecules .

Interaction studies involving 2,2'-Bipyridine-3,3'-dicarboxylic acid focus on its ability to form stable complexes with various metal ions. These studies reveal insights into:

  • Selectivity: The unique arrangement of functional groups influences the selectivity and stability of metal-ligand interactions.
  • Reactivity: The chelation effect enhances the reactivity of metal ions, making them more effective catalysts in organic transformations.

Several compounds share structural similarities with 2,2'-Bipyridine-3,3'-dicarboxylic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4,4'-Bipyridine-3,3'-dicarboxylic acidCarboxylic acids at 3 and 3' positions; different geometric constraintsGreater flexibility in coordination geometry
2,2'-BipyridineLacks carboxylic acid groups; simpler structurePrimarily used as a ligand without additional functionalities
Pyridine-2-carboxylic acidSingle pyridine ring with one carboxylic groupLimited chelation capabilities compared to bipyridines

The uniqueness of 2,2'-Bipyridine-3,3'-dicarboxylic acid lies in its specific positional arrangement of functional groups that enhances its chelating ability and influences the properties of the resulting metal complexes .

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-(3-carboxy-2-pyridinyl)-3-pyridinecarboxylic acid

Dates

Modify: 2023-08-15

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